molecular formula C7H6N4O2 B1417555 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932736-65-7

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B1417555
CAS No.: 932736-65-7
M. Wt: 178.15 g/mol
InChI Key: WGODPUXRWOWIEZ-PLNGDYQASA-N
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Description

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and an ethanone group at the 6th position. The molecular formula of this compound is C7H6N4O2, and it has a molecular weight of 178.15 g/mol .

Biochemical Analysis

Biochemical Properties

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDK2 . This compound also affects cell signaling pathways, such as the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism, ultimately inhibiting cell proliferation and inducing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase and induces apoptosis in cancer cells . Additionally, the compound’s effects on the ERK signaling pathway further contribute to its antiproliferative and pro-apoptotic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against CDK2 over extended periods . Long-term studies have demonstrated sustained antiproliferative effects and apoptosis induction in cancer cells, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting CDK2 and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be synthesized through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODPUXRWOWIEZ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC=NN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2=NC=NN2C1=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Reactant of Route 6
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

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